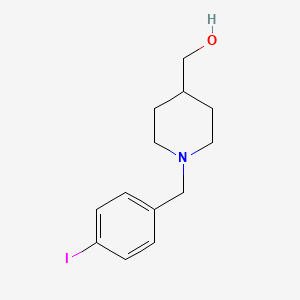![molecular formula C21H20O4 B14914952 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone: is an organic compound with the molecular formula C21H24O2. It is known for its unique spiro structure, which consists of two indene units connected through a spiro carbon atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the spiro structure, followed by further substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as palladium on carbon (Pd/C), and reagents like hydrazine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. For example, it has been investigated as an HIV-1 integrase inhibitor, showing promising results in vitro .
Medicine: In medicine, the compound’s inhibitory properties are explored for potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of advanced polymers and materials. Its stability and reactivity make it suitable for applications in electronics and optoelectronics .
Mecanismo De Acción
The mechanism of action of 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a potential antiviral agent.
Comparación Con Compuestos Similares
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indan]-6,6’-diol
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
Comparison: Compared to similar compounds, 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone is unique due to its specific spiro structure and functional groups.
Propiedades
Fórmula molecular |
C21H20O4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5',6,6'-tetrone |
InChI |
InChI=1S/C21H20O4/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8H,9-10H2,1-4H3 |
Clave InChI |
JNASWICTGFUFRI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(C3=CC(=O)C(=O)C=C32)(C)C)C4=CC(=O)C(=O)C=C41)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


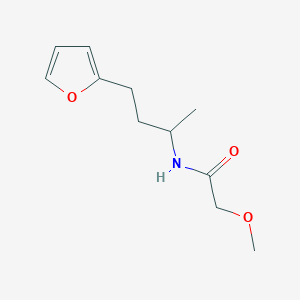
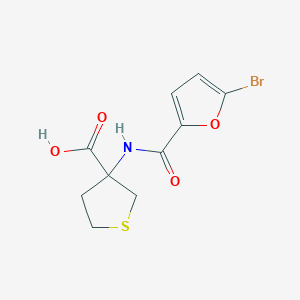

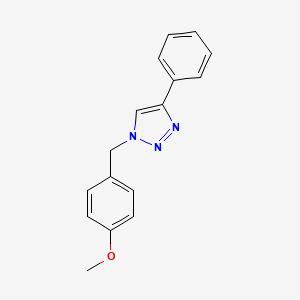
![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
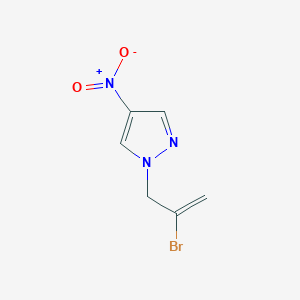

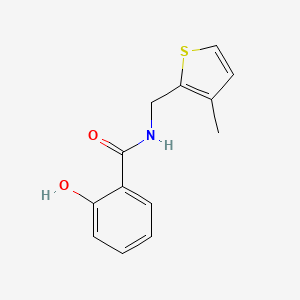
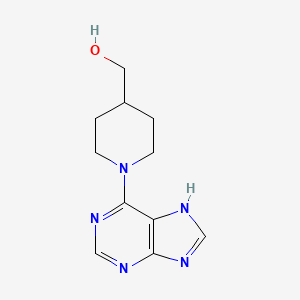
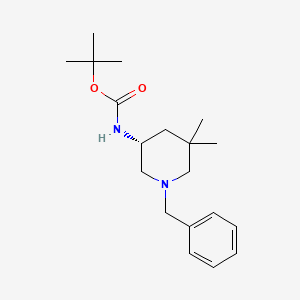
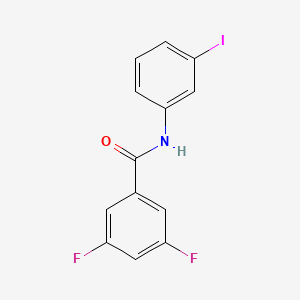
![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
